molecular formula C13H15NO3 B1298814 N-(furan-2-ylmethyl)-3,4-dimethoxyaniline CAS No. 436088-80-1

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

Cat. No. B1298814
M. Wt: 233.26 g/mol
InChI Key: UZZVBYZSDQDKBX-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-3,4-dimethoxyaniline” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The “N-(furan-2-ylmethyl)” part indicates that a furan ring is attached to the nitrogen atom of an aniline group through a methylene (-CH2-) linker. The “3,4-dimethoxy” part means that there are two methoxy (-OCH3) groups attached to the aniline ring at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of similar compounds was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions .

Scientific Research Applications

Synthesis of Metal Complexes

N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide, a compound similar to N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, has been used in the synthesis of metal complexes. The ligand reacts with Cu (II), Co (II), Ni (II), and Zn (II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .

Spectroscopic Investigations

The aforementioned metal complexes have been characterized through various spectral studies, which revealed that the free ligand existed in keto form .

DFT Calculations

Density Functional Theory (DFT) quantum chemical calculations have been performed on these complexes. The ligand and Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively .

Cytotoxicity Profiling

The ligand and its metal complexes have been investigated for their in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines. The data showed that the ligand was more potent than the metal complexes .

Anticancer Agents

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been designed and synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR). The cytotoxic activities of these compounds were evaluated against three EGFR high-expressed cancer cell lines .

EGFR Inhibitors

These compounds exhibited potent anticancer activities against A549, HeLa, SW480 and weak activities on HepG2, signifying that they are likely to be EGFR inhibitors .

Low Toxicity Against Normal Cells

These compounds showed weak cytotoxic effects on HL7702, a human liver normal cell line, implying that they are likely to have low toxicity against normal cells .

Green and Environmentally Friendly Material

Furan, a component of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, is processed from furfural, an organic compound obtained from biomass feedstock. Thus, furan is a green and environmentally friendly material .

Safety And Hazards

The safety and hazards of similar compounds can be found in their respective Material Safety Data Sheets (MSDS) .

Future Directions

The efficient synthesis of bio-based amines from bio-based furanic oxygenates has received extensive attention in recent years . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are studied and discussed in depth .

properties

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-15-12-6-5-10(8-13(12)16-2)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZVBYZSDQDKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355576
Record name N-(furan-2-ylmethyl)-3,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

CAS RN

436088-80-1
Record name N-(furan-2-ylmethyl)-3,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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